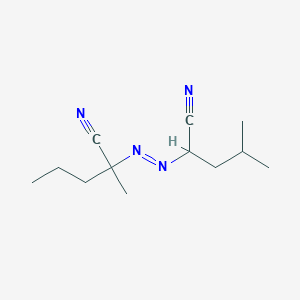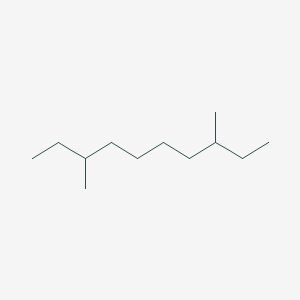
3,8-Dimethyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethyldecane is a hydrocarbon compound that belongs to the alkane family. It has a chemical formula of C12H26 and a molecular weight of 170.34 g/mol. This compound is commonly used in scientific research due to its unique properties and applications. In
Applications De Recherche Scientifique
3,8-Dimethyldecane has several scientific research applications. It is commonly used as a reference compound in gas chromatography and mass spectrometry. It is also used as a standard in the analysis of petroleum products. 3,8-Dimethyldecane is used as a model compound for the study of the combustion of hydrocarbons. It is also used in the study of the properties of hydrocarbon fuels.
Mécanisme D'action
The mechanism of action of 3,8-Dimethyldecane is not well understood. However, it is believed to act as a hydrocarbon fuel in combustion reactions. It is also believed to have a similar mechanism of action to other alkane compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3,8-Dimethyldecane. However, it is considered to be non-toxic and non-carcinogenic. It is also not believed to have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
3,8-Dimethyldecane has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations in lab experiments. It has a low boiling point and can evaporate quickly, making it difficult to handle in some experiments. It is also not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3,8-Dimethyldecane. One area of research is the study of its combustion properties and its potential as a fuel. Another area of research is the study of its properties as a model compound for the study of other hydrocarbons. Additionally, the synthesis of different isomers of 3,8-Dimethyldecane and their properties can be studied. The use of 3,8-Dimethyldecane in the development of new analytical techniques and instruments is also an area of future research.
Méthodes De Synthèse
The synthesis of 3,8-Dimethyldecane involves the reaction of 1-decene with isobutylene in the presence of a catalyst. The process is carried out under high pressure and temperature conditions. The yield of the reaction is dependent on the reaction conditions, such as the type of catalyst, temperature, and pressure. The use of different catalysts and reaction conditions can result in different isomers of 3,8-Dimethyldecane.
Propriétés
Numéro CAS |
17312-55-9 |
|---|---|
Nom du produit |
3,8-Dimethyldecane |
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
3,8-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-5-11(3)9-7-8-10-12(4)6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
KMAHIPNGGSOJSM-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCC(C)CC |
SMILES canonique |
CCC(C)CCCCC(C)CC |
Synonymes |
DECANE,3,8-DIMETHYL- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



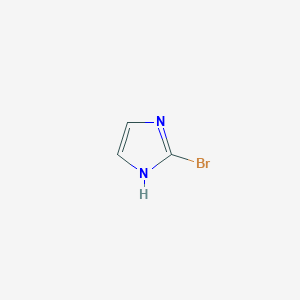
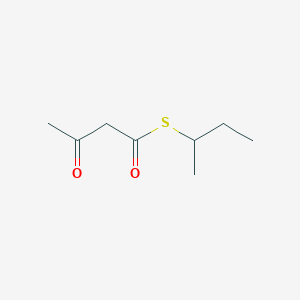
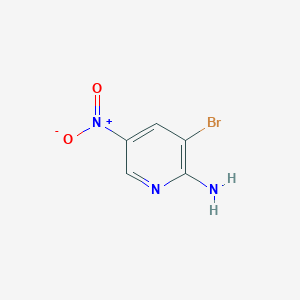
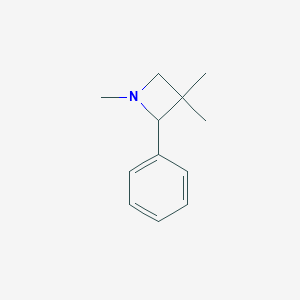
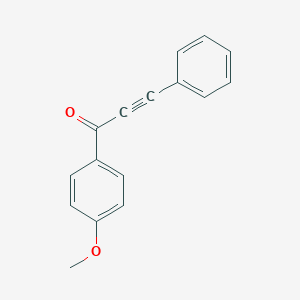
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate](/img/structure/B103758.png)
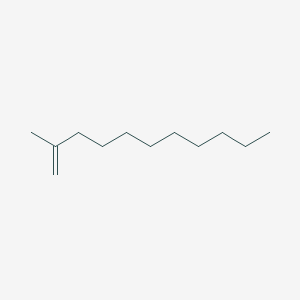
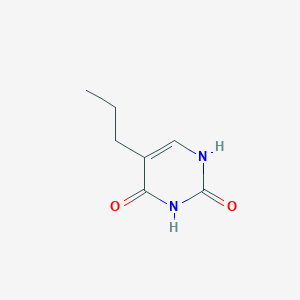
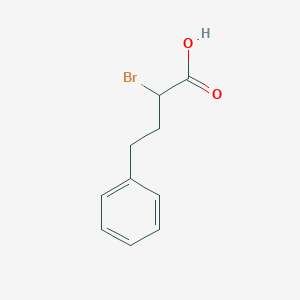
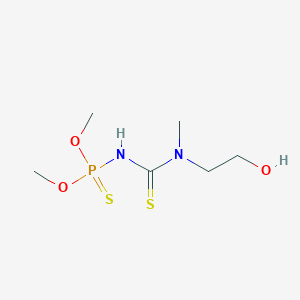
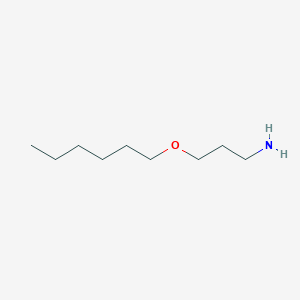
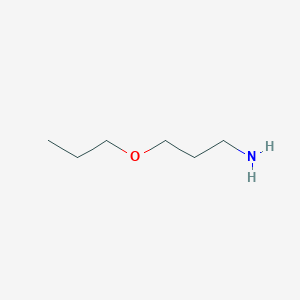
![Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-](/img/structure/B103773.png)
